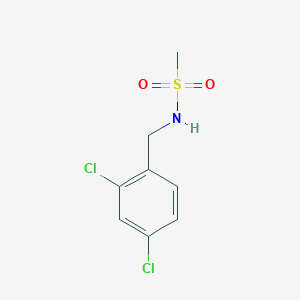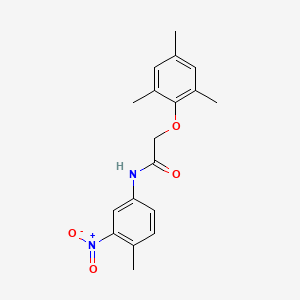![molecular formula C17H18N2O3S B5696201 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide, also known as HMPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMPC is a member of the thioamide family, which are compounds that contain a sulfur atom and a carbon-nitrogen double bond.
作用機序
The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of metalloproteinase activity by binding to the active site of the enzyme. This leads to a decrease in the breakdown of extracellular matrix proteins, which can have a variety of effects on cellular function and tissue structure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-cancer agent. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which may make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide in laboratory experiments is its potent inhibitory activity against metalloproteinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
将来の方向性
There are many potential future directions for research on N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide. One area of interest is the development of new treatments for cancer and other diseases that involve the breakdown of extracellular matrix proteins. Another area of interest is the development of new antibiotics that target bacterial metalloproteinases, which may help to combat the growing problem of antibiotic resistance. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
合成法
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylphenylamine with carbon disulfide to form 2-hydroxy-4-methylphenyl isothiocyanate. This intermediate is then reacted with 3-methylphenoxyacetic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This compound has been shown to be a potent inhibitor of these enzymes, which makes it a promising candidate for the development of new treatments for diseases such as cancer and arthritis. In addition, this compound has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
特性
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-3-5-13(8-11)22-10-16(21)19-17(23)18-14-7-6-12(2)9-15(14)20/h3-9,20H,10H2,1-2H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYMSRMTNMTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)


![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)